molecular formula C11H13NO2 B14295401 Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- CAS No. 112602-00-3

Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-

Cat. No.: B14295401
CAS No.: 112602-00-3
M. Wt: 191.23 g/mol
InChI Key: BJXQRQJPFMFFIY-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- is a chemical compound that features a pyrrolidine ring substituted with a furan group and an α,β-unsaturated carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- typically involves the reaction of pyrrolidine with a furan-containing α,β-unsaturated carbonyl compound. One common method is the Michael addition reaction, where pyrrolidine acts as a nucleophile and adds to the β-position of the α,β-unsaturated carbonyl compound under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production. Purification methods like distillation or recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- involves its interaction with biological targets through its functional groups. The α,β-unsaturated carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring and pyrrolidine moiety contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]- is unique due to its combination of a pyrrolidine ring, a furan ring, and an α,β-unsaturated carbonyl group. This structural arrangement provides distinct reactivity and potential biological activity compared to other pyrrolidine derivatives .

Properties

CAS No.

112602-00-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(furan-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C11H13NO2/c13-11(12-7-1-2-8-12)6-5-10-4-3-9-14-10/h3-6,9H,1-2,7-8H2

InChI Key

BJXQRQJPFMFFIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=CO2

Origin of Product

United States

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